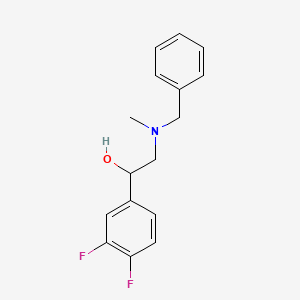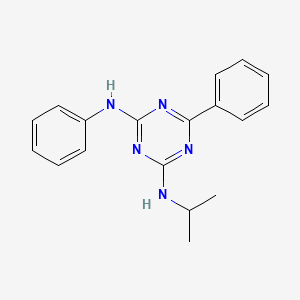
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde
Overview
Description
This compound, also known by its CAS Number 1112209-48-9, is a boronic ester with a molecular weight of 316.08 . It has a complex structure that includes a benzaldehyde group, a trifluoromethoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-5-9(8-19)6-11(7-10)20-14(16,17)18/h5-8H,1-4H3 . This indicates that the compound contains a boron atom, three fluorine atoms, four oxygen atoms, and a benzaldehyde group, among other elements .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of molecules similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde involve multiple steps of chemical reactions, yielding intermediates and final products that are crucial for further applications in scientific research. These compounds, including boric acid ester intermediates with benzene rings, are obtained through substitution reactions. Their structures are confirmed using various spectroscopic methods (FTIR, 1H NMR, 13C NMR, mass spectrometry) and single-crystal X-ray diffraction. These techniques provide comprehensive data on the molecular structure, conformation, and physicochemical properties of the compounds. Density Functional Theory (DFT) calculations complement these experimental methods, offering insights into the electronic structure and potential reactivity of the molecules (Huang et al., 2021), (Wu et al., 2021).
Catalytic Applications
The catalytic properties of compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety have been explored, particularly in the context of palladium-catalyzed borylation reactions. These reactions are crucial for the synthesis of arenes, which are foundational structures in many organic molecules. By using specific catalysts and conditions, researchers have developed methods that enhance the efficiency of borylation reactions, even in substrates with challenging functional groups (Takagi & Yamakawa, 2013).
Sensor Development
The development of sensitive probes for detecting hazardous materials or environmental pollutants is another application area. For instance, derivatives of the this compound have been utilized in creating organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a compound of interest in explosive detection. These materials exhibit rapid response times and low detection limits, demonstrating their potential in safety and security applications (Fu et al., 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm to health . Specific hazards include causing skin irritation, serious eye irritation, and possibly respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing it before reuse .
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-5-9(8-19)6-11(7-10)20-14(16,17)18/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMALKDEOCONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Pyrrolidin-3-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469621.png)

![5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1469623.png)
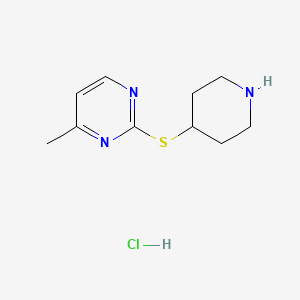

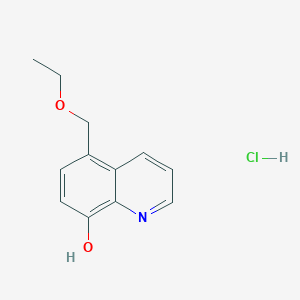
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1469633.png)
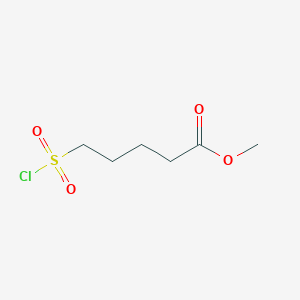
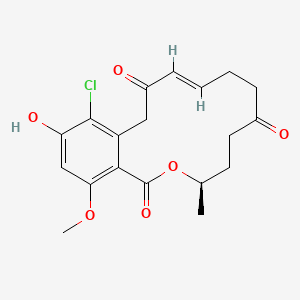
![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1469638.png)

![(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate](/img/structure/B1469641.png)
